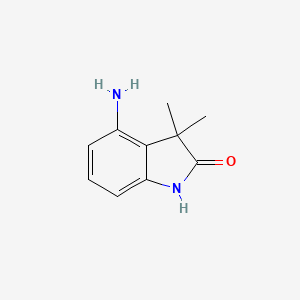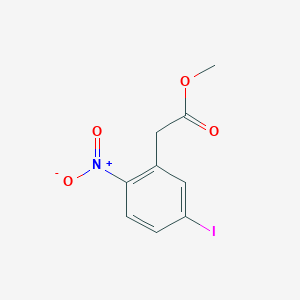![molecular formula C6H6BrClN4 B13659108 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B13659108.png)
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride is a heterocyclic compound with the molecular formula C6H5BrN4·HCl It is a derivative of pyrrolopyrazine, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride typically involves multi-step reactions. One common method includes the reduction of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine using stannous chloride dihydrate in acetic acid, followed by neutralization with sodium hydroxide . The reaction conditions are usually mild, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as stannous chloride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The exact mechanism of action of 2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating various biochemical pathways . Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Another derivative with similar structural features but different reactivity due to the presence of iodine.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their potent necroptosis inhibitory activity.
Uniqueness
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C6H6BrClN4 |
|---|---|
Poids moléculaire |
249.49 g/mol |
Nom IUPAC |
2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine;hydrochloride |
InChI |
InChI=1S/C6H5BrN4.ClH/c7-4-2-10-6-5(11-4)3(8)1-9-6;/h1-2H,8H2,(H,9,10);1H |
Clé InChI |
OJGOYNCKYSSJTH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC(=CN=C2N1)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13659048.png)


![6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]](/img/structure/B13659073.png)
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659091.png)



![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)

